6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde
Description
Properties
Molecular Formula |
C14H11FO |
|---|---|
Molecular Weight |
214.23 g/mol |
IUPAC Name |
4-fluoro-3-(2-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11FO/c1-10-4-2-3-5-12(10)13-8-11(9-16)6-7-14(13)15/h2-9H,1H3 |
InChI Key |
RFGRSTDOMFBWKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)C=O)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
One common method for forming the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halogenated aromatic compound with an arylboronic acid in the presence of a palladium catalyst. For example, 4-bromo-2-methylbenzaldehyde could be coupled with 3-fluorophenylboronic acid to form a related biphenyl derivative.
Ullmann Coupling
Another approach is the Ullmann coupling, which involves the copper-catalyzed reaction of aryl halides to form the biphenyl bond. This method requires higher temperatures and longer reaction times compared to Suzuki-Miyaura coupling.
Analytical Techniques for Verification
The purity and structural integrity of the synthesized compound can be verified using various analytical techniques:
- HPLC (High-Performance Liquid Chromatography) : To assess purity by detecting impurities.
- NMR Spectroscopy (¹H, ¹³C, and ¹⁹F NMR) : To confirm the structure and fluorine substitution.
- Mass Spectrometry (MS) : To validate the molecular weight.
- X-ray Crystallography : To resolve stereoelectronic effects in crystalline derivatives.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS 676348-33-7): Differs by the absence of the 6-fluoro and 2'-methyl groups, reducing steric bulk and electronic effects .
5-Fluoro-2',4',6'-trimethyl-[1,1'-biphenyl]-3-carbaldehyde (SM5 in ): Additional methyl groups at 4' and 6' positions enhance hydrophobicity and steric hindrance.
3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde (CAS 216443-78-6): Lacks the 6-fluoro group, altering electronic properties and reactivity .
Physicochemical Properties
Biological Activity
6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H11FO
- Molecular Weight : 224.24 g/mol
- IUPAC Name : this compound
The presence of the fluorine atom and the aldehyde functional group contributes to the compound's chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, primarily through its interactions with enzymes and nucleic acids. The compound has been studied for its potential anticancer properties, ability to induce apoptosis in cancer cells, and modulation of various biochemical pathways.
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzyme activities, which is crucial for its anticancer effects. By binding to metal ions, it can form complexes that disrupt enzyme function.
- Apoptosis Induction : Studies have demonstrated that this compound can induce programmed cell death in cancer cell lines, suggesting its potential as an anticancer agent.
In Vitro Studies
In vitro studies have provided insights into the compound's efficacy against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| HeLa (Cervical Cancer) | 4.8 | Enzyme inhibition |
| A549 (Lung Cancer) | 6.0 | DNA interaction |
These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis across different cancer types.
Structure-Activity Relationship (SAR)
The structural features of this compound play a significant role in its biological activity. Variations in substituents on the biphenyl ring have been shown to affect potency and selectivity:
| Substituent | Activity Change |
|---|---|
| Fluorine at position 6 | Increased potency |
| Methyl at position 2' | Enhanced selectivity |
| Aldehyde functionality | Critical for enzyme binding |
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations over a period of 48 hours. Results showed a significant reduction in cell viability at concentrations above 5 µM, with morphological changes indicative of apoptosis observed under microscopy.
Case Study 2: Enzyme Interaction
Another investigation focused on the compound's interaction with topoisomerase II, an enzyme critical for DNA replication. The study utilized a fluorescence-based assay to measure inhibition levels. Results indicated that at concentrations above 4 µM, the compound significantly inhibited topoisomerase II activity, leading to increased DNA damage in treated cells.
Q & A
Basic: What are the established synthetic routes for preparing 6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde, and how do reaction conditions influence yield optimization?
Answer:
The synthesis typically involves a multi-step approach:
Biphenyl Core Formation : Suzuki-Miyaura cross-coupling between halogenated aryl precursors (e.g., 2-methylphenylboronic acid and a fluorinated benzene derivative) under palladium catalysis. Ligands like triphenylphosphine and bases such as K₂CO₃ are critical for efficiency .
Fluorination : Electrophilic aromatic substitution (EAS) using fluorinating agents (e.g., Selectfluor®) at the 6-position, requiring anhydrous conditions to minimize side reactions .
Aldehyde Introduction : Oxidation of a methyl group at the 3-position via methods like Kornblum oxidation (DMSO, oxalyl chloride) or catalytic oxidation with MnO₂ .
Optimization Tips :
- Catalyst Loading : Pd(PPh₃)₄ at 2-5 mol% balances cost and yield .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance EAS fluorination efficiency .
- Temperature Control : Mild heating (60–80°C) during coupling prevents decomposition .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine’s deshielding effect at C6) and aldehyde proton resonance (~9.8–10.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 229.0874 for C₁₄H₁₁FO) .
- X-ray Crystallography : Resolves spatial arrangement and bond angles, particularly useful for verifying biphenyl planarity and substituent positions .
- HPLC-PDA : Quantifies purity (>95%) by detecting UV-active impurities (λ = 254–280 nm) .
Advanced: How can researchers address low yields during the final oxidation step to the aldehyde group?
Answer:
Common challenges and solutions include:
- Over-Oxidation : Use milder oxidants like MnO₂ instead of CrO₃ to avoid carboxylic acid byproducts .
- Solvent Effects : Non-polar solvents (e.g., toluene) stabilize the aldehyde intermediate by reducing water content .
- Catalyst Poisoning : Pre-purify intermediates via column chromatography to remove sulfur-containing impurities that deactivate Pd catalysts .
- Reaction Monitoring : Employ TLC or in-situ IR to halt the reaction at the aldehyde stage .
Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?
Answer:
- Electrophilicity Analysis : Density Functional Theory (DFT) calculates the electrophilicity index (ω) at the aldehyde carbon, influenced by fluorine’s electron-withdrawing effect. Higher ω values correlate with faster nucleophilic attack .
- Transition State Mapping : Identify energy barriers for reactions like aldol condensation. For example, steric hindrance from the 2'-methyl group may slow dimerization .
- Solvent Modeling : COSMO-RS simulations predict solvation effects on reaction pathways, guiding solvent selection (e.g., THF vs. DCM) .
Advanced: How should researchers resolve discrepancies in biological activity data across studies involving this compound?
Answer:
Contradictory results may arise from:
- Purity Variability : Re-characterize batches using LC-MS to rule out impurities (e.g., residual Pd or unreacted precursors) .
- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to minimize nonspecific binding interactions .
- Structural Analogues : Compare activity with derivatives (e.g., 6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde) to isolate fluorine’s role in target binding .
- Dose-Response Curves : Use Hill slope analysis to distinguish partial agonism vs. antagonism in receptor studies .
Advanced: What statistical experimental design methods optimize reaction parameters for scaling up synthesis?
Answer:
- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical factors. For example, a 2³ factorial design revealed solvent polarity as the dominant yield predictor .
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., Pd catalyst vs. base concentration) to maximize yield while minimizing cost .
- Taguchi Methods : Robustly optimize conditions for industrial transfer, focusing on noise factors (e.g., humidity during fluorination) .
Advanced: How does the fluorine substituent influence the compound’s electronic properties and applications in materials science?
Answer:
- Electron-Withdrawing Effect : Fluorine increases the biphenyl system’s electron deficiency, enhancing charge transport in organic semiconductors (e.g., OFETs) .
- Thermal Stability : Fluorine’s strong C-F bond improves thermal resilience, making the compound suitable for high-temperature polymer composites .
- Crystal Packing : Fluorine’s van der Waals radius and polarity influence supramolecular interactions, as seen in X-ray structures of related fluorinated biphenyls .
Advanced: What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how are they addressed?
Answer:
- Racemization Risk : The aldehyde group may racemize under basic conditions. Use chiral auxiliaries (e.g., Evans oxazolidinones) during derivatization .
- Asymmetric Catalysis : Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) introduces stereocenters in downstream derivatives .
- Chiral Chromatography : Employ HPLC with amylose-based columns to separate enantiomers for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
